N-(2-chloroethyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Description
N-(2-chloroethyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C16H17Cl2N3O and its molecular weight is 338.23. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloroethyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloroethyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimycobacterial and Antifungal Applications
Research on chlorinated N-phenylpyrazine-2-carboxamides demonstrates significant antimycobacterial and antifungal activities. These compounds, through structural analogies, suggest potential antimycobacterial applications for related chemical entities. One study highlights that certain chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide analogues manifest considerable activity against Mycobacterium tuberculosis and various fungal strains, hinting at the therapeutic potential of closely related compounds in treating tuberculosis and fungal infections (Doležal et al., 2010).
Photosynthesis-Inhibiting Activity
The ability to inhibit photosynthetic electron transport (PET) is a notable application of certain pyrazine derivatives, suggesting potential as herbicidal agents. For instance, compounds with a pyrazine core have shown to inhibit PET in spinach chloroplasts, indicating their utility in developing new agrochemicals (Doležal et al., 2010).
Structural and Crystallographic Insights
Structural and crystallographic analysis of related compounds provides valuable insights into their molecular interactions, stability, and potential binding mechanisms. For example, the structural analysis of N-[2-({[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-N-methoxyhydrazinecarboxamide offers detailed views on hydrogen bonding patterns and π–π stacking interactions, which are critical for understanding the activity and optimization of similar compounds (Kant et al., 2012).
properties
IUPAC Name |
N-(2-chloroethyl)-1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O/c17-7-8-19-16(22)21-11-10-20-9-1-2-14(20)15(21)12-3-5-13(18)6-4-12/h1-6,9,15H,7-8,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCONDAYPGDAOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=O)NCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloroethyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide |
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